REACTION_SMILES
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[C:19]([OH:20])(=[O:21])[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[Cl:1][c:2]1[n:3]([CH2:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[C:11]#[N:12])[c:13](=[O:14])[nH:15][c:16](=[O:17])[cH:18]1.[NH2:28][CH:29]1[CH2:30][N:31]([c:35]2[cH:36][c:37](=[O:52])[n:38]([CH3:51])[c:39](=[O:50])[n:40]2[CH2:41][c:42]2[c:43]([C:44]#[N:45])[cH:46][cH:47][cH:48][cH:49]2)[CH2:32][CH2:33][CH2:34]1>>[NH2:28][CH:29]1[CH2:30][N:31]([c:35]2[cH:36][c:37](=[O:52])[nH:38][c:39](=[O:50])[n:40]2[CH2:41][c:42]2[c:43]([C:44]#[N:45])[cH:46][cH:47][cH:48][cH:49]2)[CH2:32][CH2:33][CH2:34]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccccc1Cn1c(Cl)cc(=O)[nH]c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(=O)cc(N2CCCC(N)C2)n(Cc2ccccc2C#N)c1=O
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Name
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Type
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product
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Smiles
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N#Cc1ccccc1Cn1c(N2CCCC(N)C2)cc(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |